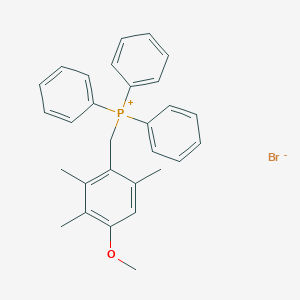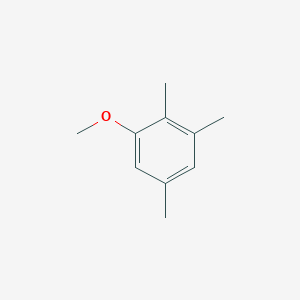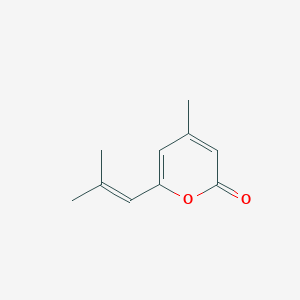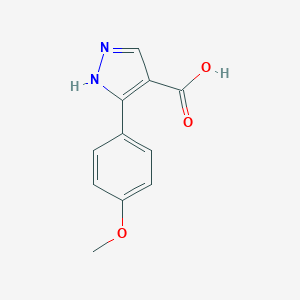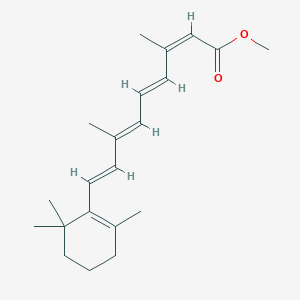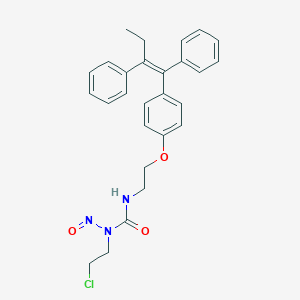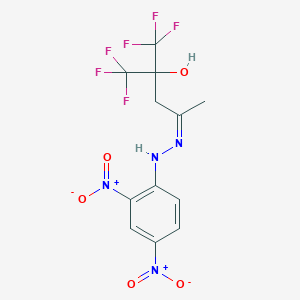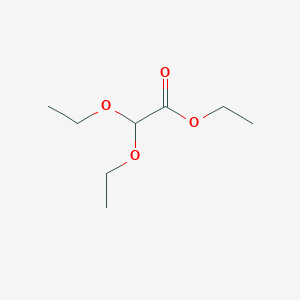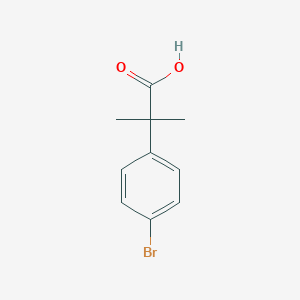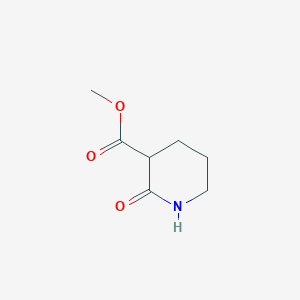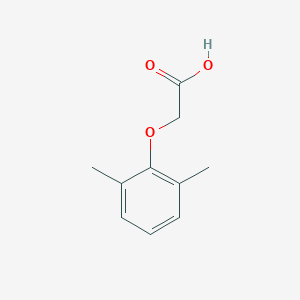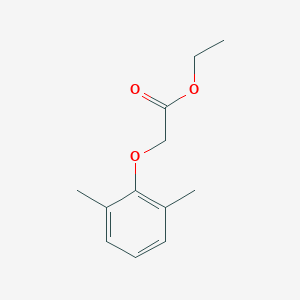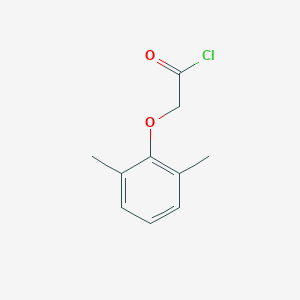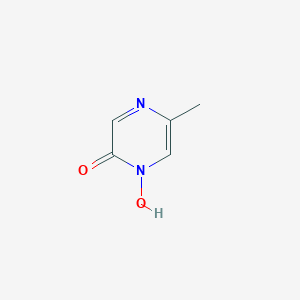
1-Hydroxy-5-methylpyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-5-methylpyrazin-2-one, also known as 1,5-Dihydroxy-3-methyl-2-pyrazinone or 1,5-DHP, is a chelating agent that has been widely used in scientific research. It is a small, water-soluble molecule that can form stable complexes with metal ions, such as iron, copper, and zinc. Due to its ability to bind metal ions, 1,5-DHP has been applied in various fields, including biochemistry, microbiology, and environmental science.
作用機序
The mechanism of action of 1,5-DHP is based on its ability to chelate metal ions. When 1,5-DHP binds to a metal ion, it forms a stable complex that can affect the properties and function of the metal ion. For example, the binding of 1,5-DHP to iron can prevent the formation of reactive oxygen species (ROS) by inhibiting the Fenton reaction. This mechanism has been proposed to explain the antioxidant activity of 1,5-DHP.
生化学的および生理学的効果
1,5-DHP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, anti-inflammatory activity, and antimicrobial activity. The antioxidant activity of 1,5-DHP is based on its ability to chelate iron and prevent the formation of ROS. The anti-inflammatory activity of 1,5-DHP is attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The antimicrobial activity of 1,5-DHP is due to its ability to chelate metal ions that are essential for the growth and survival of microorganisms.
実験室実験の利点と制限
The advantages of using 1,5-DHP in lab experiments include its high stability, water solubility, and ability to chelate metal ions. It can be easily synthesized and purified, and its properties can be easily characterized. The limitations of using 1,5-DHP include its potential toxicity and the need for careful handling due to its chelating properties. In addition, the specificity of 1,5-DHP for different metal ions may vary, which can affect its performance in different experimental settings.
将来の方向性
1,5-DHP has great potential for future research in various fields. Some of the future directions for 1,5-DHP research include:
1. Development of new chelating agents based on the structure of 1,5-DHP for specific metal ions.
2. Investigation of the role of 1,5-DHP in metal homeostasis and metal-related diseases, such as iron overload and copper deficiency.
3. Application of 1,5-DHP in the development of new antimicrobial agents and drugs.
4. Study of the interaction of 1,5-DHP with metal-containing nanoparticles for potential biomedical applications.
5. Exploration of the use of 1,5-DHP in environmental science for the removal of metal ions from contaminated water and soil.
Conclusion:
1,5-DHP is a versatile chelating agent that has been widely used in scientific research. Its ability to bind metal ions makes it a valuable tool for studying metalloproteins and metalloenzymes. 1,5-DHP has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activity. Although there are limitations to its use, 1,5-DHP has great potential for future research in various fields, including biochemistry, microbiology, and environmental science.
合成法
1,5-DHP can be synthesized by several methods, including the reaction of 3-methyl-2-pyrazinone with hydroxylamine, the reaction of 3-methyl-2-pyrazinone with nitrite, and the reaction of 3-methyl-2-pyrazinone with hydrogen peroxide. The most commonly used method is the reaction of 3-methyl-2-pyrazinone with hydroxylamine, which yields 1,5-DHP with a high yield and purity.
科学的研究の応用
1,5-DHP has been extensively used in scientific research due to its chelating properties. It can form stable complexes with metal ions, which makes it an ideal tool for studying metalloproteins and metalloenzymes. 1,5-DHP has been used to investigate the structure and function of metal-containing proteins, such as hemoglobin, myoglobin, and cytochrome c. It has also been applied in the study of metalloenzymes, such as catalase and peroxidase, to elucidate their catalytic mechanisms.
特性
CAS番号 |
105985-14-6 |
|---|---|
製品名 |
1-Hydroxy-5-methylpyrazin-2-one |
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC名 |
1-hydroxy-5-methylpyrazin-2-one |
InChI |
InChI=1S/C5H6N2O2/c1-4-3-7(9)5(8)2-6-4/h2-3,9H,1H3 |
InChIキー |
XHKPDBJXFNCMRH-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)C=N1)O |
正規SMILES |
CC1=CN(C(=O)C=N1)O |
同義語 |
2(1H)-Pyrazinone,1-hydroxy-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



